molecular formula C19H16FN3OS B4582833 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide

2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide

Cat. No. B4582833
M. Wt: 353.4 g/mol
InChI Key: UAFYRXPBFYNXRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically include the formation of pyrimidine rings, introduction of fluorophenyl groups, and thioacetamide bridges. These processes are meticulously designed to ensure the precise arrangement of functional groups and overall molecular architecture, highlighting the complexity and specificity required in synthesizing such molecules (Subasri et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide often features a folded conformation, with intramolecular hydrogen bonding stabilizing the structure. This conformational aspect is crucial for the molecule's interactions and functional performance, indicating the significance of structural analysis in understanding its behavior and potential applications (Subasri et al., 2016).

Scientific Research Applications

  • Radioligand Synthesis and Imaging :The compound DPA-714, closely related to 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide, has been utilized for the synthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET (Positron Emission Tomography). This process involves a simple one-step process of nucleophilic aliphatic substitution and is used for in vivo imaging (Dollé et al., 2008).

  • Crystal Structure Analysis :Crystal structures of compounds similar to 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide have been analyzed to understand their molecular conformations. These structures exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, which is crucial for their functionality (Subasri et al., 2016).

  • Polymer Research :Novel polyimides containing heterocyclic pyridine and triphenylamine groups have been synthesized using compounds related to 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide. These polyimides exhibit high glass transition temperatures, excellent thermal stability, and strong fluorescence, making them valuable in material science (Wang et al., 2008).

  • Antiviral Research :A molecule structurally similar to 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide has been synthesized and characterized for potential antiviral applications against SARS-CoV-2. This research includes quantum chemical insights, molecular structure, and drug likeness analysis, providing valuable information for antiviral drug development (Mary et al., 2020).

  • Thrombin Inhibition :Derivatives of 2-(2-chloro-6-fluorophenyl)acetamides, which are structurally related to 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide, have been studied as potent thrombin inhibitors. These compounds, due to their specific molecular structures, show high affinity for thrombin and are valuable in the study of coagulation disorders (Lee et al., 2007).

  • Synthesis and Application in Medicinal Chemistry :The synthesis of novel fluorochromes for thiols, utilizing derivatives of 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide, has shown promising results. These fluorochromes exhibit bright blue fluorescence and have potential applications in histological studies (Sippel, 1981).

  • Antitumor Activities :Compounds structurally similar to 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide have been synthesized and their antitumor activities evaluated. These studies contribute to the understanding of the compound's potential in cancer treatment (Jing, 2011).

  • Photochemical Studies in Solvents :Research on flutamide, a compound related to 2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide, shows different photoreactions in acetonitrile and 2-propanol. This study is significant in understanding the photochemical behavior of similar compounds in various solvents (Watanabe et al., 2015).

properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-13-4-2-3-5-16(13)22-18(24)12-25-19-21-11-10-17(23-19)14-6-8-15(20)9-7-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFYRXPBFYNXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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